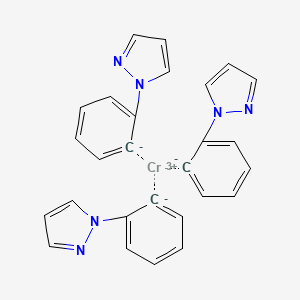
Tris(2-(1H-pyrazol-1-yl)phenyl)chromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-(1H-pyrazol-1-yl)phenyl)chromium: is a coordination compound that features a chromium center coordinated to three 2-(1H-pyrazol-1-yl)phenyl ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)chromium typically involves the reaction of chromium salts with 2-(1H-pyrazol-1-yl)phenyl ligands under controlled conditions. One common method involves the use of chromium(III) chloride and 2-(1H-pyrazol-1-yl)phenyl ligands in a suitable solvent, such as ethanol or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is often heated to facilitate the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands, often in the presence of a base or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands .
科学研究应用
Chemistry: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment allows for selective activation of substrates .
Biology: In biological research, this compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments .
Medicine: While direct medical applications are limited, the compound’s ability to interact with biological molecules makes it a potential candidate for drug development studies, particularly in the design of metal-based drugs .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior. It may also be employed in the production of fine chemicals and pharmaceuticals .
作用机制
The mechanism by which Tris(2-(1H-pyrazol-1-yl)phenyl)chromium exerts its effects involves the coordination of the chromium center to the 2-(1H-pyrazol-1-yl)phenyl ligands. This coordination creates a stable complex that can interact with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the chromium center may activate substrates through coordination, facilitating their transformation into desired products .
相似化合物的比较
- Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt
- Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III)
- Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide
Comparison: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium is unique due to its specific coordination environment and the properties imparted by the chromium center. Compared to similar compounds with cobalt or other metals, it may exhibit different reactivity and stability. For instance, the electronic properties of chromium can lead to distinct catalytic behaviors compared to cobalt complexes .
属性
分子式 |
C27H21CrN6 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
chromium(3+);1-phenylpyrazole |
InChI |
InChI=1S/3C9H7N2.Cr/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |
InChI 键 |
DSJKBDYURCQMGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


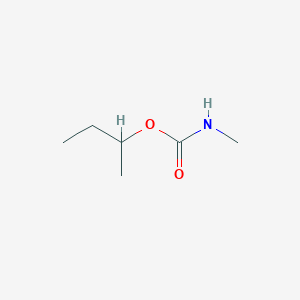
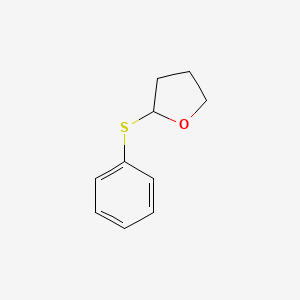
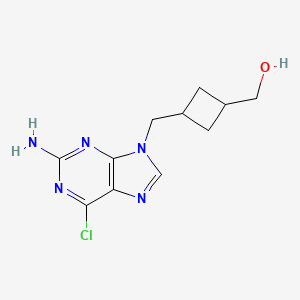
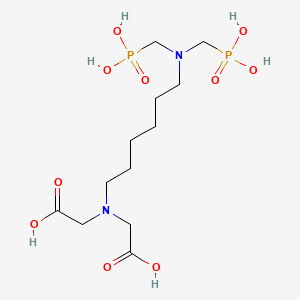
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
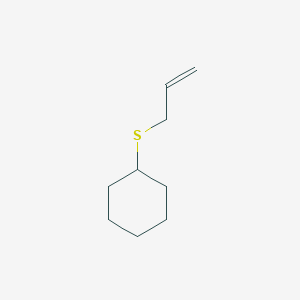
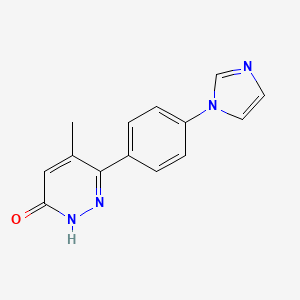

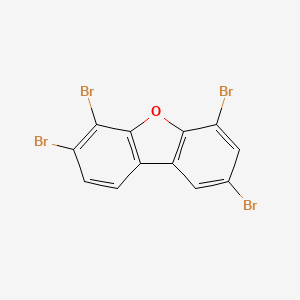
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)
![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)


